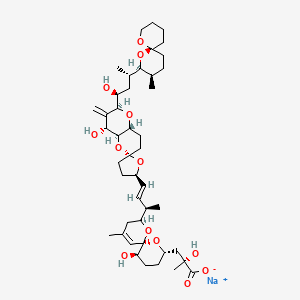
Okadaicsäure-Natriumsalz aus Prorocentrum concavum
Übersicht
Beschreibung
Okadaic acid is a polyether fatty acid . It is a marine toxin produced by the genera of Prorocentrum and Dinophysis . It is extracted from unialgal cultures of a dinoflagellate, Prorocentrum sp . It is a specific inhibitor of eukaryotic protein phosphatases (PP), which remove phosphate from serine and threonine residues . Okadaic acid is also a tumor promoter and smooth muscle stimulant .
Synthesis Analysis
Okadaic acid sodium salt from Prorocentrum concavum is a chemical compound with diverse applications in scientific research. Known for its perplexing nature and burstiness, it offers unique opportunities for studying cellular processes and potential therapeutic interventions.Molecular Structure Analysis
The empirical formula of Okadaic acid sodium salt from Prorocentrum concavum is C44H67NaO13 . Its molecular weight is 826.98 .Chemical Reactions Analysis
Okadaic acid is a specific inhibitor of eukaryotic protein phosphatases (PP), which remove phosphate from serine and threonine residues . The tumour promoter okadaic acid inhibits reticulocyte-lysate protein synthesis by increasing the net phosphorylation of elongation factor 2 .Physical and Chemical Properties Analysis
Okadaic acid sodium salt from Prorocentrum concavum is a film form . It is soluble in 0.1% acetic acid in CH3CN: H2O (1:1): 250 μg/mL, clear, colorless . It should be stored at −20°C .Wissenschaftliche Forschungsanwendungen
Hemmung der Phosphatase
Okadaicsäure ist ein potenter Inhibitor von Proteinphosphatasen . Sie wurde verwendet, um Proteinphosphatase 2 in Spermatozytenkulturen zu hemmen . Diese Anwendung ist entscheidend für die Untersuchung der Rolle von Phosphatasen in verschiedenen zellulären Prozessen.
Neurologische Forschung
Okadaicsäure wurde verwendet, um SH-SY5Y-Zellen zu behandeln, um eine Dephosphorylierung zu verhindern, um Tau aufrechtzuerhalten . Tau-Proteine sind in Neuronen des zentralen Nervensystems reichlich vorhanden und sind an der Mikrotubuli-Assemblierung und -Stabilität beteiligt. Eine Fehlregulation von Tau-Proteinen ist an neurodegenerativen Erkrankungen wie Alzheimer beteiligt.
Zellzyklusforschung
Okadaicsäure wird verwendet, um verschiedene zelluläre Prozesse zu untersuchen, einschließlich des Zellzyklus . Es hilft beim Verständnis der Rolle von Proteinphosphatasen bei der Zellzyklusregulation.
Apoptose-Studien
Apoptose oder programmierter Zelltod ist ein weiterer zellulärer Prozess, zu dessen Untersuchung Okadaicsäure beiträgt . Durch die Hemmung von Proteinphosphatasen kann sie Apoptose induzieren und so Einblicke in die Mechanismen dieses Prozesses liefern.
Stoffwechsel von Stickstoffmonoxid
Okadaicsäure wird in der Untersuchung des Stickstoffmonoxid-Stoffwechsels verwendet . Stickstoffmonoxid spielt eine bedeutende Rolle in verschiedenen physiologischen und pathologischen Prozessen.
Calcium-Signalgebung
Okadaicsäure wird auch in der Untersuchung der Calcium-Signalgebung verwendet <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/
Wirkmechanismus
Target of Action
Okadaic acid sodium salt from Prorocentrum concavum is a specific inhibitor of eukaryotic protein phosphatases (PP) . These enzymes play a crucial role in cellular processes as they remove phosphate groups from serine and threonine residues .
Mode of Action
The compound interacts with its targets, the protein phosphatases, by binding to them and inhibiting their activity . This inhibition prevents the dephosphorylation process, leading to an increase in phosphorylated proteins within the cell .
Biochemical Pathways
The primary biochemical pathway affected by okadaic acid is the phosphorylation pathway . By inhibiting protein phosphatases, okadaic acid disrupts the balance between phosphorylation and dephosphorylation, which can affect various cellular processes, including cell cycle, apoptosis, nitric oxide metabolism, and calcium signaling .
Pharmacokinetics
It is known that the compound is hydrophobic, allowing it to readily enter cells . Its solubility in DMSO, ethanol, and methanol suggests that it may be well-absorbed in the body, but further studies are needed to confirm its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of protein phosphatases by okadaic acid leads to an accumulation of phosphorylated proteins, which can have various effects on the cell. For instance, it has been used to prevent dephosphorylation and maintain tau in SH-SY5Y cells . Additionally, okadaic acid is known to be a tumor promoter and a smooth muscle stimulant .
Action Environment
The action of okadaic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, its efficacy may be influenced by the pH and composition of the cellular environment.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Okadaic acid sodium salt plays a significant role in biochemical reactions, particularly as a specific inhibitor of eukaryotic protein phosphatases (PP), which remove phosphate from serine and threonine residues . It is used to inhibit, identify, and quantitate PP1 and PP2A .
Cellular Effects
In intact cells, Okadaic acid sodium salt is used to identify and study cellular processes regulated by phosphorylation . The hydrophobic backbone of this polyether fatty acid allows cell entry .
Molecular Mechanism
At the molecular level, Okadaic acid sodium salt exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable in dry powder form when stored desiccated at –20 °C .
Metabolic Pathways
Okadaic acid sodium salt is involved in several metabolic pathways, particularly those involving enzymes or cofactors that interact with protein phosphatases .
Transport and Distribution
The transport and distribution of Okadaic acid sodium salt within cells and tissues are facilitated by its hydrophobic backbone, which allows for cell entry .
Subcellular Localization
Current knowledge suggests that the compound can enter cells due to its hydrophobic nature .
Eigenschaften
IUPAC Name |
sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68O13.Na/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHIFOCTDVNQQT-GHIYGBLASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67NaO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745585 | |
| Record name | PUBCHEM_71308608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209266-80-8 | |
| Record name | PUBCHEM_71308608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate](/img/structure/B560341.png)
![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)
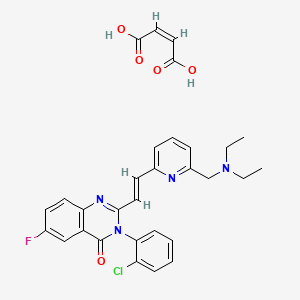


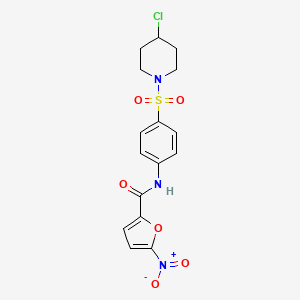
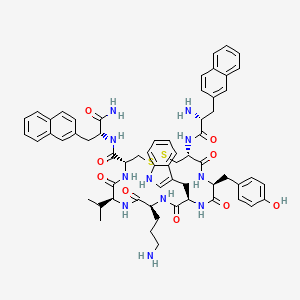
![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
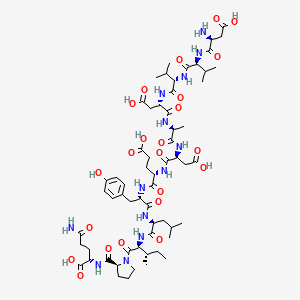
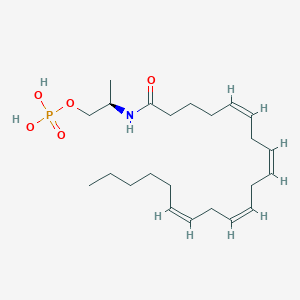
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)
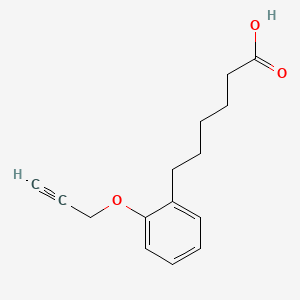
![[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate](/img/structure/B560362.png)

